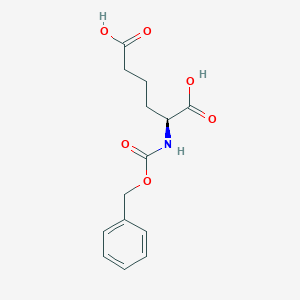

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid

概要

説明

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid is a chiral compound that belongs to the class of amino acid derivatives It is characterized by the presence of a benzyloxycarbonyl group attached to the amino group of hexanedioic acid

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid typically involves the protection of the amino group of hexanedioic acid with a benzyloxycarbonyl group. This can be achieved through the reaction of hexanedioic acid with benzyl chloroformate in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control of reaction conditions and higher yields. The use of automated synthesis platforms can also enhance the efficiency and reproducibility of the production process.

化学反応の分析

Types of Reactions

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid can undergo various chemical reactions, including:

Oxidation: The benzyloxycarbonyl group can be oxidized to form corresponding carboxylic acids.

Reduction: The benzyloxycarbonyl group can be reduced to yield the free amino group.

Substitution: The benzyloxycarbonyl group can be substituted with other protecting groups or functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.

Substitution: Substitution reactions may involve reagents like trifluoroacetic acid or hydrochloric acid to remove the benzyloxycarbonyl group.

Major Products Formed

Oxidation: Formation of carboxylic acids.

Reduction: Formation of free amino acids.

Substitution: Formation of various amino acid derivatives with different protecting groups.

科学的研究の応用

Chemical Synthesis

Building Block for Peptides and Proteins

- Application : This compound is widely used in peptide synthesis due to its ability to protect functional groups while allowing selective reactions.

- Mechanism : The benzyloxycarbonyl group acts as a protecting group, facilitating the formation of peptide bonds without interference from other functional groups.

Biological Research

Enzyme-Substrate Interactions

- Application : It is employed in studying enzyme-substrate interactions, which are crucial for understanding metabolic pathways and enzyme kinetics.

- Case Study : Research demonstrated that derivatives of this compound could inhibit specific proteases effectively due to the steric hindrance provided by the benzyloxycarbonyl group, enhancing selectivity towards target enzymes while minimizing off-target effects.

Medicinal Chemistry

Drug Development

- Application : Investigated for potential use in drug development, particularly as a precursor for bioactive peptides and enzyme inhibitors.

- Case Study : Modified peptides derived from (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid exhibited enhanced cellular uptake and targeted delivery capabilities for anticancer drugs, attributed to the hydrophobic nature of the tetradecanamide chain.

Industrial Applications

Specialty Chemicals Production

- Application : Utilized in the production of specialty chemicals and as an intermediate in pharmaceutical synthesis.

- Mechanism : Its unique properties allow it to facilitate advancements in material science and chemical synthesis processes.

Data Table: Applications Overview

| Application Area | Specific Uses | Mechanism/Notes |

|---|---|---|

| Chemical Synthesis | Peptide synthesis | Protecting group facilitates selective reactions |

| Biological Research | Enzyme-substrate interactions | Inhibits specific proteases |

| Medicinal Chemistry | Drug delivery systems | Enhances cellular uptake for targeted therapy |

| Industrial Applications | Production of specialty chemicals | Intermediate in pharmaceutical synthesis |

作用機序

The mechanism of action of (S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl group can act as a protecting group, allowing for selective reactions at other functional sites. The compound can also participate in hydrogen bonding and hydrophobic interactions, influencing its binding affinity and specificity.

類似化合物との比較

Similar Compounds

- (S)-2-(((Methoxy)carbonyl)amino)hexanedioic acid

- (S)-2-(((Ethoxy)carbonyl)amino)hexanedioic acid

- (S)-2-(((Tert-butoxy)carbonyl)amino)hexanedioic acid

Uniqueness

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid is unique due to the presence of the benzyloxycarbonyl group, which provides distinct chemical properties such as increased hydrophobicity and stability. This makes it particularly useful in peptide synthesis and as a protecting group in organic synthesis.

生物活性

(S)-2-(((Benzyloxy)carbonyl)amino)hexanedioic acid, also known by its CAS number 24325-14-2, is a compound of significant interest in biochemical research due to its potential biological activities. This article delves into its mechanisms of action, interactions with biological targets, and implications for therapeutic applications.

Chemical Structure and Properties

This compound features a benzyloxycarbonyl protecting group attached to a hexanedioic acid backbone. This structural configuration is crucial for its biological activity, as the benzyloxycarbonyl group can be cleaved under specific conditions, releasing the active amine which may interact with various enzymes and receptors.

The mechanism of action for this compound primarily involves:

- Enzyme Interaction : The compound can interact with specific enzymes such as carboxypeptidases, influencing metabolic pathways related to protein synthesis and degradation. The cleavage of the benzyloxycarbonyl group is a key step that activates the compound for further biochemical interactions.

- Receptor Modulation : It may modulate receptor activities, potentially affecting signaling pathways critical for various physiological processes.

Biological Activity and Research Findings

Research has highlighted several aspects of the biological activity of this compound:

- Antimicrobial Activity : Preliminary studies suggest that similar compounds exhibit antimicrobial properties, indicating potential applications in developing new antibiotics.

- Enzyme Inhibition : The compound has been studied for its ability to inhibit enzymes involved in metabolic processes. For instance, it can act as a competitive inhibitor for carboxypeptidase A1, impacting peptide metabolism .

- Therapeutic Potential : Ongoing research aims to explore its role as a precursor in drug synthesis, particularly in creating compounds that target specific diseases such as cancer or metabolic disorders .

Case Studies

Several case studies have investigated the biological activities of related compounds:

- Case Study 1 : A study on derivatives of this compound demonstrated enhanced inhibition of carboxypeptidases compared to their non-protected counterparts. This suggests that the benzyloxycarbonyl group plays a significant role in modulating enzyme activity .

- Case Study 2 : Another investigation focused on the interaction of this compound with various receptors in cellular models, revealing its potential to influence signaling pathways involved in inflammation and cell proliferation .

Comparative Analysis

To better understand the unique properties of this compound compared to similar compounds, a comparative analysis is presented below:

| Compound Name | Structure | Biological Activity | Notes |

|---|---|---|---|

| This compound | Structure | Enzyme inhibition, potential antimicrobial properties | Unique benzyloxycarbonyl group enhances activity |

| (S)-2-(((Benzyloxy)carbonyl)amino)-3,3-dimethylbutanoic acid | Similar | Moderate enzyme inhibition | Less effective than hexanedioic derivative |

| (S)-2-(((Benzyloxy)carbonyl)(methyl)amino)acetic acid | Different | Limited activity | Primarily used as an amino acid derivative |

特性

IUPAC Name |

(2S)-2-(phenylmethoxycarbonylamino)hexanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H17NO6/c16-12(17)8-4-7-11(13(18)19)15-14(20)21-9-10-5-2-1-3-6-10/h1-3,5-6,11H,4,7-9H2,(H,15,20)(H,16,17)(H,18,19)/t11-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SFOMJKAHGVQMPU-NSHDSACASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC(=O)NC(CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)COC(=O)N[C@@H](CCCC(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H17NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40427176 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

295.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24325-14-2 | |

| Record name | Z-AAD-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40427176 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。